

The Carbostyryl 124 Chromophore: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: Carbostyryl 124 N-Carboxymethyl Chloride

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This guide provides an in-depth exploration of the Carbostyryl 124 chromophore, a versatile fluorescent molecule with significant applications in biological research and drug development. We will delve into its fundamental chemical and photophysical properties, explore its utility as a fluorescent label and sensitizer, and provide detailed protocols for its practical application in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the use of this powerful fluorophore.

Core Principles of the Carbostyryl 124 Chromophore

Carbostyryl 124, chemically known as 7-amino-4-methyl-2(1H)-quinolinone, is a highly fluorescent organic compound.^[1] Its rigid heterocyclic structure is the basis for its exceptional photophysical properties, most notably its high fluorescence quantum yield.

Chemical Structure and Synthesis

The foundational structure of Carbostyryl 124 is a quinolinone core, featuring an amino group at the 7-position and a methyl group at the 4-position. This specific arrangement of functional groups is critical to its electronic and spectral characteristics.

A general synthetic route to 7-amino-4-methylquinolin-2(1H)-one involves the reaction of an appropriately substituted aromatic amine with ethyl acetoacetate, followed by cyclization. A common method involves heating isophthalamide with ethyl acetoacetate, followed by purification.

Photophysical Characteristics

Carbostyryl 124 exhibits a strong absorbance in the ultraviolet region and emits intense blue fluorescence. A key attribute of Carbostyryl 124 is its remarkably high fluorescence quantum yield, which approaches unity in aqueous solutions, indicating that nearly every absorbed photon is re-emitted as a fluorescent photon.[2]

Table 1: Key Photophysical Properties of Carbostyryl 124

Property	Value	Solvent/Conditions	Reference(s)
Chemical Name	7-Amino-4-methyl-2(1H)-quinolinone	-	[1]
CAS Number	19840-99-4	-	
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	-	[3]
Molecular Weight	174.20 g/mol	-	[3]
λ_{max} (Absorption)	350 nm	Water (pH 5-9)	[2]
λ_{max} (Emission)	~450 nm	Water	[4]
Molar Extinction Coefficient (ϵ)	46,500 M ⁻¹ cm ⁻¹	Water (pH 5-9) at 219 nm	[2]
Fluorescence Quantum Yield (Φ_F)	0.97	Water (pH 5-9)	[2]
Fluorescence Lifetime (τ)	Varies with environment	-	[5]

Expert Insight: The high quantum yield of Carbostyryl 124 is a direct consequence of its rigid, planar structure which minimizes non-radiative decay pathways such as vibrational relaxation.

This makes it an exceptionally bright fluorophore, ideal for applications where high sensitivity is paramount.

Environmental Sensitivity: A Probe of the Microenvironment

The fluorescence of Carbostyryl 124 is sensitive to its local environment, a property that can be harnessed to probe molecular interactions and changes in the cellular milieu.

Solvatochromism

Solvatochromism is the phenomenon where the absorption and/or emission spectra of a chromophore shift in response to the polarity of the solvent.[6][7] This effect arises from differential solvation of the ground and excited electronic states of the fluorophore. While specific data for Carbostyryl 124 across a wide range of solvents is not readily available in a consolidated table, the principle suggests that its emission maximum will likely exhibit a red-shift (to longer wavelengths) in more polar solvents. This is due to the stabilization of the more polar excited state.

Causality in Experimental Design: The solvatochromic properties of Carbostyryl 124 can be exploited to study protein folding or binding events that alter the local environment of the attached probe. A shift in the emission wavelength can provide information about the exposure of the probe to the aqueous solvent versus a more hydrophobic protein interior.

pH Sensitivity

The fluorescence of many fluorophores is dependent on the pH of the solution, which can be a critical consideration in biological experiments where pH can vary between different cellular compartments.[8][9] The amino group on the Carbostyryl 124 ring system is a potential site for protonation, which could alter its photophysical properties. The fluorescence of Carbostyryl 124 has been reported to be stable in the pH range of 5 to 9.[2]

Applications in Advanced Biological Research

The exceptional brightness and environmental sensitivity of Carbostyryl 124 make it a valuable tool in a variety of advanced research applications.

Fluorescent Labeling of Biomolecules

Carbostyryl 124 can be chemically modified with reactive functional groups, such as N-hydroxysuccinimidyl (NHS) esters, to enable its covalent attachment to biomolecules like proteins and nucleic acids.^{[10][11]} This process, known as fluorescent labeling, allows for the visualization and tracking of these molecules in complex biological systems.

This protocol provides a general procedure for labeling primary amines (e.g., lysine residues) on a protein with a Carbostyryl 124 succinimidyl ester.

Materials:

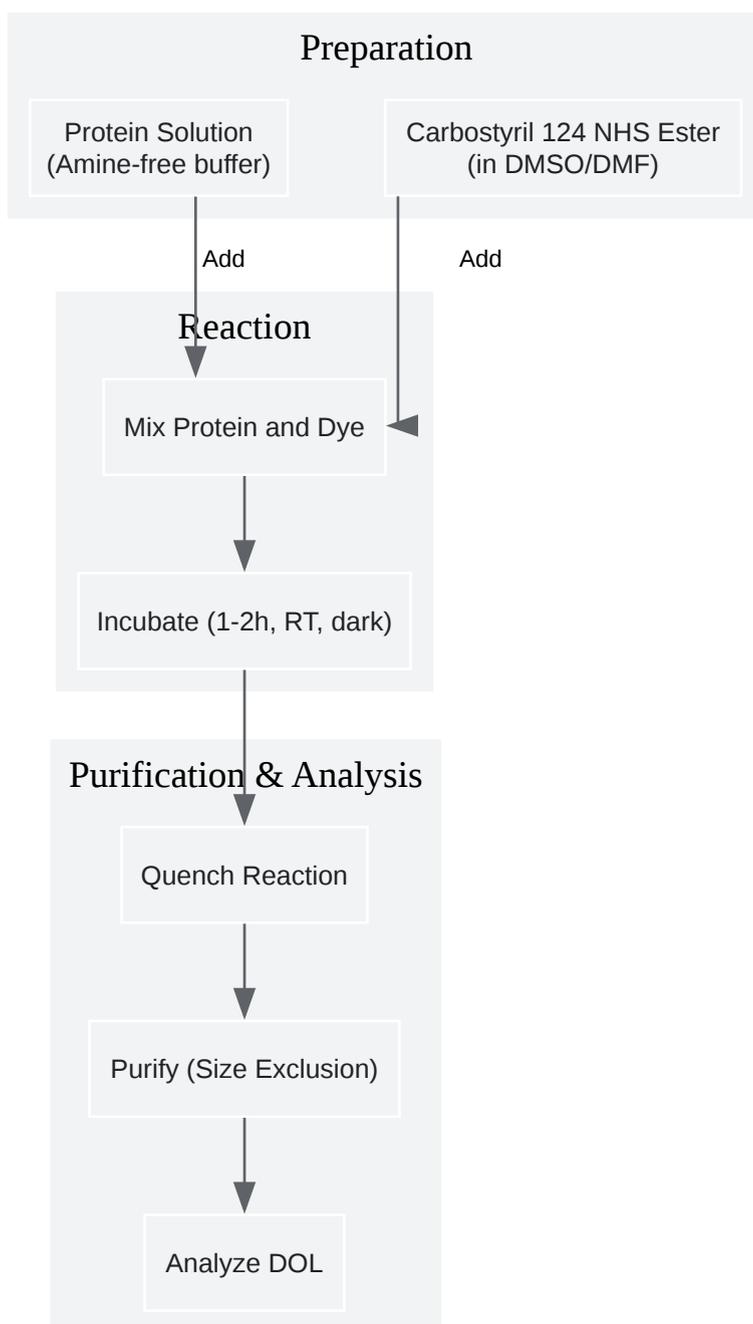
- Protein of interest (in an amine-free buffer, e.g., PBS)
- Carbostyryl 124 NHS ester (dissolved in anhydrous DMSO or DMF)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- **Protein Preparation:** Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines.
- **Dye Preparation:** Prepare a 10 mM stock solution of the Carbostyryl 124 NHS ester in anhydrous DMSO or DMF.
- **Labeling Reaction:** Add a 10-20 fold molar excess of the dye stock solution to the protein solution while gently stirring.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- **Quenching:** Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at 350 nm).

Diagram: Protein Labeling Workflow



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Caption: Workflow for labeling a protein with Carbostyryl 124 NHS ester.

Sensitization of Lanthanide Luminescence

Carbostyryl 124 is an excellent "antenna" chromophore for sensitizing the luminescence of lanthanide ions, such as terbium (Tb^{3+}) and europium (Eu^{3+}).^{[5][12]} Lanthanide ions have very low molar absorptivities, making their direct excitation inefficient.^[13]

The Mechanism of Sensitization:

- **Light Absorption:** The Carbostyryl 124 moiety absorbs a photon, transitioning to an excited singlet state.
- **Intersystem Crossing:** The excited singlet state undergoes intersystem crossing to a longer-lived triplet state.
- **Energy Transfer:** Through a process of intramolecular energy transfer, the energy from the Carbostyryl 124 triplet state is transferred to the lanthanide ion, exciting it.^[13]
- **Lanthanide Emission:** The excited lanthanide ion then relaxes to its ground state by emitting a photon, resulting in the characteristic, long-lived luminescence of the lanthanide.

Diagram: Lanthanide Sensitization Pathway



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Caption: Energy transfer mechanism from Carbostyryl 124 to a lanthanide ion.

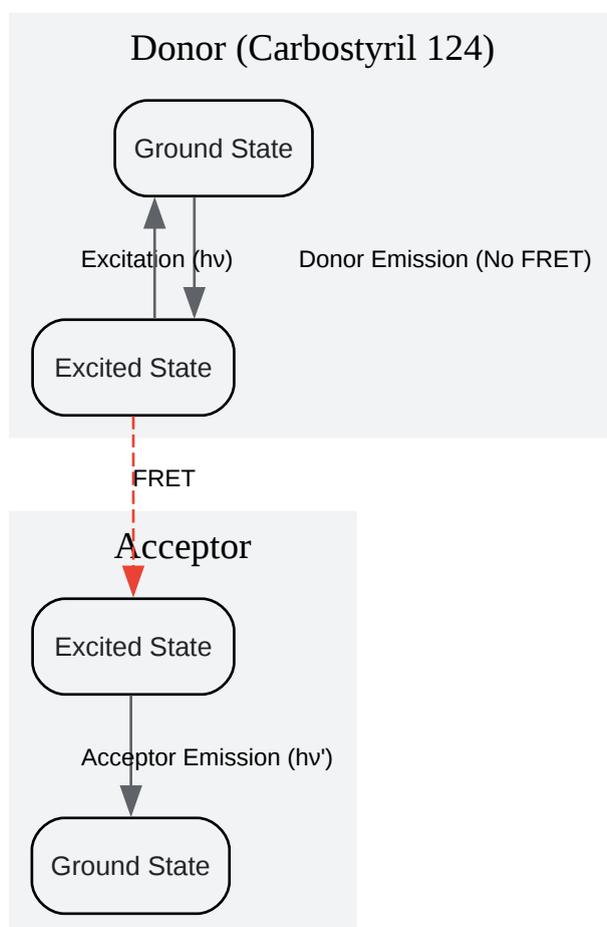
Expert Insight: The efficiency of this energy transfer is highly dependent on the distance and orientation between the Carbostyryl 124 donor and the lanthanide acceptor. This principle is the foundation for developing highly sensitive time-resolved fluorescence assays, where the long-lived lanthanide emission can be distinguished from short-lived background fluorescence.

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore.^[14]^[15] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "molecular ruler" for studying molecular interactions.^[16]

Carbostyryl 124, with its high quantum yield and emission in the blue region of the spectrum, can serve as an excellent FRET donor when paired with a suitable acceptor that has an absorption spectrum overlapping with Carbostyryl 124's emission spectrum (e.g., fluorescein, rhodamine).

Diagram: FRET Principles



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Caption: Schematic of Förster Resonance Energy Transfer (FRET).

Causality in Experimental Design: In a FRET experiment, a change in the distance between two labeled sites on a biomolecule, for instance, due to a conformational change upon ligand binding, will result in a change in FRET efficiency. This can be monitored by measuring the fluorescence intensity of the donor and acceptor. An increase in FRET efficiency is observed as a decrease in donor fluorescence and a simultaneous increase in acceptor fluorescence.

Conclusion

Carbostyryl 124 is a powerful and versatile fluorescent probe with a unique combination of desirable photophysical properties. Its exceptional brightness, environmental sensitivity, and utility as a lanthanide sensitizer and FRET donor make it an invaluable tool for a wide range of applications in modern biological research and drug discovery. A thorough understanding of its

core principles and careful consideration of experimental design will enable researchers to fully exploit the potential of this remarkable chromophore to unravel complex biological processes at the molecular level.

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